molecular formula C21H24N6O3 B8350378 methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate

methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate

Cat. No. B8350378
M. Wt: 408.5 g/mol
InChI Key: LEBODWHKBJKGMM-UHFFFAOYSA-N
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Patent
US09309252B2

Procedure details

To a suspension of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (5.0 g, 17 mmol) in 1,4-dioxane (80 mL) in a sealed tube were added methyl 6-aminonicotinate (2.86 g, 1.10 eq), Pd(OAc)2 (0.096 g, 0.025 eq) and BINAP (0.532 g, 0.050 eq). N2 was bubbled through the resulting mixture for 20 min to degas and treated with Cs2CO3 (8.35 g, 1.5 eq). The reaction mixture was heated at 100° C. for 2.2 h. The reaction mixture was cooled to room temperature, treated with 100 mL of heptane and sonicated. Red precipitate was collected by filtration and suspended in 200 mL of water. After sonication, the solid was collected by filtration, rinsed with water (3×50 mL) and dried. The solid was triturated in THF to obtain tan solid methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate (6.6 g, 94% yield). The filtrated was concentrated in vacuo and purified by column chromatography (Ethyl acetate/Heptane) to give additional product (0.4 g, 6% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.33 (s, 1H), 8.89 (s, 1H), 8.83 (d, J=2.1 Hz, 1H), 8.44 (d, J=8.9 Hz, 1H), 8.22 (dd, J=8.9, 2.2 Hz, 1H), 6.67 (s, 1H), 4.77 (m, 1H), 3.86 (s, 3H), 3.06 (s, 6H), 2.42 (m, 2H), 2.00 (m, 4H), 1.68 (m, 2H); MS m/z 409.4 (M+H)+.
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
0.096 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.532 g
Type
catalyst
Reaction Step Two
Quantity
8.35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[N:8]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[C:6]=2[N:7]=1.[NH2:21][C:22]1[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][N:23]=1.C([O-])([O-])=O.[Cs+].[Cs+].CCCCCCC>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH:16]1([N:8]2[C:6]3[N:7]=[C:2]([NH:21][C:22]4[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][N:23]=4)[N:3]=[CH:4][C:5]=3[CH:10]=[C:9]2[C:11](=[O:12])[N:13]([CH3:15])[CH3:14])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)N(C)C)C2CCCC2
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.86 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
0.096 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.532 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Three
Name
Quantity
8.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the resulting mixture for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to degas
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
Red precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
After sonication
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was triturated in THF

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)NC2=NC=C(C(=O)OC)C=C2)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.